5-Chloro-N-methyl-2,4-dinitro-N-phenylaniline
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Overview
Description
5-Chloro-N-methyl-2,4-dinitro-N-phenylaniline is an organic compound with a complex structure that includes a chloro group, a methyl group, and two nitro groups attached to a phenylaniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-2,4-dinitro-N-phenylaniline typically involves multiple steps, starting with the nitration of aniline derivatives. One common method involves the nitration of 5-chloro-2-nitroaniline, followed by methylation and further nitration to introduce the second nitro group . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in managing the exothermic nature of nitration reactions and ensure consistent product quality. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methyl-2,4-dinitro-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamines.
Substitution: Formation of substituted anilines with various functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-N-methyl-2,4-dinitro-N-phenylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-methyl-2,4-dinitro-N-phenylaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-nitroaniline
- 2,4-Dinitro-N-phenylaniline
- 5-Chloro-2,4-dinitro-N-phenylaniline
Uniqueness
5-Chloro-N-methyl-2,4-dinitro-N-phenylaniline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. The methyl group further modifies its properties, making it a valuable compound for various applications .
Properties
CAS No. |
61785-77-1 |
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Molecular Formula |
C13H10ClN3O4 |
Molecular Weight |
307.69 g/mol |
IUPAC Name |
5-chloro-N-methyl-2,4-dinitro-N-phenylaniline |
InChI |
InChI=1S/C13H10ClN3O4/c1-15(9-5-3-2-4-6-9)12-7-10(14)11(16(18)19)8-13(12)17(20)21/h2-8H,1H3 |
InChI Key |
XPHJZORNSNRCPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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